molecular formula C26H19N3O5 B10766742 16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid

16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid

Cat. No.: B10766742
M. Wt: 453.4 g/mol
InChI Key: AMSOPBXQXSAAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K252b is an indolocarbazole compound isolated from the actinomycete Nocardiopsis. It is known for its role as an ectoprotein kinase inhibitor, which means it inhibits protein kinases located outside the cell membrane. K252b is structurally related to K252a and staurosporine, both of which are low-molecular-weight alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: K252b is synthesized through a series of chemical reactions starting from indole derivatives. The synthesis involves multiple steps, including cyclization, oxidation, and functional group modifications. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of K252b involves large-scale fermentation of the actinomycete Nocardiopsis, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of K252b, and the compound is then isolated using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: K252b undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of K252b with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

K252b has a wide range of scientific research applications, including:

Mechanism of Action

K252b is structurally similar to K252a and staurosporine. The primary difference between K252b and K252a is the presence of a carboxylic acid group in K252b, whereas K252a has an ester group. This structural difference affects their cell permeability and biological activity. Staurosporine, another related compound, is a potent inhibitor of protein kinase C and has broader kinase inhibitory activity compared to K252b .

Comparison with Similar Compounds

Properties

IUPAC Name

16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5/c1-25-26(33,24(31)32)10-17(34-25)28-15-8-4-2-6-12(15)19-20-14(11-27-23(20)30)18-13-7-3-5-9-16(13)29(25)22(18)21(19)28/h2-9,17,33H,10-11H2,1H3,(H,27,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSOPBXQXSAAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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